molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B104090
CAS RN: 17159-80-7
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxycyclohexanecarboxylate is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylates. These compounds contain a cyclohexane ring attached to a carboxylic acid ester group. The hydroxyl group at the 4-position introduces additional reactivity, allowing for further chemical transformations.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been explored in various studies. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study reported the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates through a SnCl4-promoted reaction, demonstrating the versatility of cyclohexanecarboxylate derivatives in organic synthesis . These methods highlight the potential pathways that could be adapted for the synthesis of Ethyl 4-hydroxycyclohexanecarboxylate.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been elucidated using various spectroscopic techniques. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by 1H and 13C NMR spectroscopy and confirmed by X-ray analysis . Similarly, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was proved by X-ray analysis . These studies provide a foundation for understanding the molecular structure of Ethyl 4-hydroxycyclohexanecarboxylate.

Chemical Reactions Analysis

Cyclohexanecarboxylate esters participate in various chemical reactions. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a related cyclohexene derivative and ammonium acetate, showcasing the reactivity of the cyclohexene ring . Another study synthesized 4-(4'-hydroxyphenyl)methyl cyclohexane carboxylic acid ethyl esters from phenol, demonstrating the potential for functional group interconversions . These reactions are indicative of the types of chemical transformations that Ethyl 4-hydroxycyclohexanecarboxylate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives are influenced by their molecular structure. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate revealed intermolecular interactions that influence crystal packing stability . The thermal behavior of these compounds has also been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . These properties are crucial for understanding the behavior of Ethyl 4-hydroxycyclohexanecarboxylate in different environments and conditions.

Scientific Research Applications

Polymer Chemistry

  • Oligomerization and Polymerization : Ethyl 4-hydroxycyclohexanecarboxylate derivatives are used in polymer chemistry, such as the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This process is performed in the presence of cyclodextrin at room temperature in phosphate buffer, leading to cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : Ethyl 4-hydroxycyclohexanecarboxylate is involved in the synthesis of various compounds, including aromatic esters and molecules of biological interest. Improved synthesis methods, such as using microwave activation, have been developed to increase efficiency and yields (Tesson & Deshayes, 2000).
  • Functional Cyclic Esters : The compound plays a role in the synthesis and polymerization of new cyclic esters containing protected functional groups, essential for creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Structural and Conformational Studies

  • Crystal Structure Analysis : Ethyl 4-hydroxycyclohexanecarboxylate derivatives are used in crystal structure analysis, providing insights into molecular configurations and interactions. This analysis is crucial for understanding chemical properties and reactivity (Hernández-Ortega et al., 2001).

Biological Applications

  • Antitumor and Anti-Monoamine Oxidase Activities : Certain derivatives of ethyl 4-hydroxycyclohexanecarboxylate have been synthesized and shown to possess antitumor and anti-monoamine oxidase activities, highlighting its potential in pharmaceutical research (Markosyan et al., 2020).

Safety And Hazards

Ethyl 4-hydroxycyclohexanecarboxylate is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

properties

IUPAC Name

ethyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQJSLASWRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169135, DTXSID001189263
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxycyclohexanecarboxylate

CAS RN

17159-80-7, 3618-04-0, 75877-66-6
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Ethyl trans-4-hydroxycyclohexanecarboxylate
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Record name Ethyl cis-4-hydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into an autoclave is placed ethyl-p-hydroxybenzoate (495 grams) and 5% palladium on carbon (4 grams). The reaction mass is hydrogenated at 150° C. and 50-75 psig hydrogen pressure. After five hours, a sample showed 40% ketone and 44% alcohol having the structure: ##STR24##
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Synthesis routes and methods II

Procedure details

4-Hydroxycyclohexane carboxylic acid (5 g, 34.5 mmol) was heated to reflux for 16 hours in the presence of 50 mL of ethyl alcohol and 2 mL of sulfuric acid. Reaction volume was reduce by half at reduced pressure and mixture was poured into sat. Na2CO3. Mixture was extracted 3×50 mL of ethyl acetate and combined organics were washed with brine and dried over MgSO4. Title compound was obtained as a colorless crude oil. (5.9 g; 100% yield).
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100%

Synthesis routes and methods III

Procedure details

In an autoclave made of stainless steel having a volume of 1 liter were placed 142 g (0.86 mole) of ethyl para-hydroxybenzoate, 10 g of Raney Ni catalyst (activity W-7) and 400 ml of ethanol, and reacted with stirring at a pressure of hydrogen of 100 kg/cm2 and a reaction temperature of 150° C. for 20 hours. After the autoclave was allowed to cool to room temperature, the hydrogen in the vessel was released, and the Raney Ni catalyst was then removed by suction filtration. The filtrate was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 117 g (0.68 mole, yield 79%) of 4-ethoxycarbonylcyclohexanol having a boiling point of 98° to 104° C./4 mmHg.
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Synthesis routes and methods IV

Procedure details

To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (2.0 g, 12 mmol) in 10 mL of ethanol at 5° C. was added, in portions, 0.5 g (13 mmol) of sodium borohydride. After the mixture was stirred for 30 minutes at 5° C. and 18 hours at room temperature it was diluted with 10 mL of water and acidified to pH 3 with 1N hydrochloric acid. The mixture was extracted with ethyl acetate. After being washed with water and brine the extracts were dried over anhydrous sodium sulfate and concentrated to give ethyl 4-hydroxycyclohexanecarboxylate as a colorless liquid. This alcohol (2.08 g, 25 mmol) in 12 mL of 1,2-dichloroethane at room temperature was added to 4.10 mL (23.1 mmol) of N,N-diisopropylethylamine and 1.65 mL (21.7 mmol) of chloromethyl methyl ether. The resulting mixture was stirred and refluxed for 24 hours, cooled to room temperature, diluted with 20 mL of water, acidified to pH 3 with hydrochloric acid and extracted with methylene chloride (3×20 mL). The combined organic layers were washed with 1N hydrochloric acid, dried over anhydrous sulfate, and concentrated. The resulting liquid was purified by flash chromatography (silica gel, 17% ether in low boiling petroleum ether) to give 1.95 g (79.2%) of ethyl 4-methoxymethyloxycyclohexanecarboxylate. This ester (1.91 g, 8.83 mmol) was hydrolyzed by stirring with lithium hydroxide hydrate (0.75 g, 18 mmol) in a solution of methanol (20 mL) and water (5 mL) at room temperature for 24 hours. The mixture was diluted with 20 mL of water and extracted with ether. The aqueous part was acidified to the Congo Red endpoint, salted with sodium chloride, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and concentrated to give the 4-methoxymethyloxycylohexanecarboxylic acid (1.47 g, 88.6%) as a colorless liquid, IR (neat) 3500-2400 (broad), 1704 cm-1. To a stirred solution of this acid (1 4 g, 7.44 mmol), 0.03 mL (0.4 mmol) of dimethylformamide, and 0.6 mL (7.5 mmol) of pyridine in 20 mL of methylene chloride at 5° C. under argon was added 0.67 mL (7.5 mmol) of oxalyl chloride. After the mixture was stirred for 5 minutes at 5° C. and 30 minutes at room temperature, it was added to a solution of 5,6-diamino-1,3-di-n-propyluracil (1.68 g, 7.42 mmol) and pyridine (0.7 mL, 8.7 mmol) in 15 mL of methylene chloride. After 15 minutes at 5° C. and 1 hour at room temperature the resulting solution was diluted with water (25 mL), acidified to pH 1 with 5N hydrochloric acid, and the layers were separated. The aqueous layer was extracted with methylene chloride (3×25 mL), the combined organic extracts were washed with a saturated aqueous solution of sodium bicarbonate, and dried over sodium sulfate. Concentration gave the intermediate amide as a yellow amorphous semi-solid. A stirred solution of the crude amide, hexamethyldisilazane (HMDS) (8.0 mL, 37.1 mmol), and ammonium sulfate (0.1 g, 0.76 mmol) in 20 mL of dioxane was refluxed for 19 hours. The mixture was cooled to room temperature, treated with 5 mL of methanol and stirred for 1 hour. The suspension was concentrated to dryness, the resulting solid was triturated with 25 mL of ether, filtered, washed twice with 10 mL portions of ether, twice with 10 mL portions of low boiling petroleum ether and dried in vacuo at room temperature to give a mixture (2.15 g, 76.8%) of trans and cis-1,3-di-n-propyl-8-(4-methoxymethyloxycyclohexyl)xanthine. The xanthine (1.63 g, 4.31 mmol), together with concentrated hydrochloric acid (10 drops), in 25 mL of methanol was stirred and refluxed for 18 hours. Upon cooling to room temperature, solids that precipitated from the mixture were filtered, washed with three 5 mL portions of ether and dried in vacuo at 110° C. over phosphorous pentoxide for 18 hours to give 1.03 g (75.1%) of a white solid: mp 223-225° C.; IR (KBr) cm-1 3417, 3149, 1700, 1653, 1553, 1499, 1393; 1H NMR (300 MHz, DMSO) 0.85 (m, 6H), 1.10-2.10 (m, 12H), 2.70 (m, 1H), 3.40 (m, 1H), 3.85 (m, 4H), 4.39 & 4.62 (2×d, 1H total), 13.10 (2×s, 1H total). Anal. calcd for C17H26N4O3 : C, 61.06; H, 7.84; N, 16.75. Found: C. 61.04; H, 7.84; N, 16.72.
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2 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 2
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxycyclohexanecarboxylate

Citations

For This Compound
41
Citations
LN Owen, PA Robins - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… (b) Ethyl 4-hydroxycyclohexanecarboxylate (65 g.) was saponified by refluxing with 20% aqueous potassium hydroxide (400 cc) for 3 hours. After removal of unchanged ester by …
Number of citations: 1 pubs.rsc.org
RS Lee, TF Lin, JM Yang - Polymer, 2004 - Elsevier
The melt polycondensation reaction of trans-4-hydroxy-N-benzyloxycarbonyl-l-proline (N-CBz-Hpr) and functional cyclic esters containing protected functional groups (carboxyl, and …
Number of citations: 2 www.sciencedirect.com
S He, Q Hong, Z Lai, DX Yang, PC Ting… - ACS medicinal …, 2014 - ACS Publications
… material with ethyl 4-hydroxycyclohexanecarboxylate (cis and … configuration in ethyl 4-hydroxycyclohexanecarboxylate was … - or trans-ethyl 4-hydroxycyclohexanecarboxylate to provide …
Number of citations: 23 pubs.acs.org
M Trollsås, VY Lee, D Mecerreyes… - …, 2000 - ACS Publications
… To a vigorously stirred suspension of pyridinium chlorochromate (80 g, 0.37 mol) in CH 2 Cl 2 (550 mL) at 5 C was added a solution of ethyl 4-hydroxycyclohexanecarboxylate (8) (53 g, …
Number of citations: 233 pubs.acs.org
EW Della, AM Knill, PE Pigou - The Journal of Organic Chemistry, 1993 - ACS Publications
… An aqueous solution of sodium dichromate (9.7 g, 37.0 mmol) and sulfuric acid (7.4 g, 37.7 mmol) was slowly added to a mixture of ethyl 4-hydroxycyclohexanecarboxylate (9) (7.0 g, …
Number of citations: 13 pubs.acs.org
L Lang, E Jagoda, Y Ma, MB Sassaman… - Bioorganic & medicinal …, 2006 - Elsevier
… of 100 g of 70% hydrogen fluoride in pyridine containing 2.52 g of sodium fluoride (60.0 mmol) was added 6.89 g of commercially available ethyl 4-hydroxycyclohexanecarboxylate (…
Number of citations: 35 www.sciencedirect.com
RH Levin, JH Pendergrass - Journal of the American Chemical …, 1947 - ACS Publications
… However, Martin and Robinson10 obtained quantitative conversion of the ethyl ester to frawi-ethyl 4-hydroxycyclohexanecarboxylate by the novel use of palladium-on-strontium car…
Number of citations: 12 pubs.acs.org
L Lang, E Jagoda, B Schmall, BK Vuong… - Journal of medicinal …, 1999 - ACS Publications
… Compound 9 was prepared starting from ethyl 4-hydroxycyclohexanecarboxylate which is a mixture of cis and trans isomers. The ethyl ester (cis and trans mixture) was first hydrolyzed …
Number of citations: 138 pubs.acs.org
DE APPLEQUIST, JP KLIEMAN - The Journal of Organic …, 1961 - ACS Publications
… , ethyl cyclohexanecarboxylate, bp 65-67 (10 mm.), 14.3 g., and ethyl 4hydroxycyclohexanecarboxylate, bp 93-98 (0.3 mm.), 17.4 g. The ethyl 4-hydroxycyclohexanecarboxylate was …
Number of citations: 18 pubs.acs.org
S Imm, S Bähn, M Zhang, L Neubert… - Angewandte …, 2011 - Wiley Online Library
Amines are essential intermediates in the chemical industry, for example, for large-scale production of numerous polymers and dyes. In addition, they represent interesting building …
Number of citations: 244 onlinelibrary.wiley.com

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